molecular formula C17H14N2OS B5717975 N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide CAS No. 300717-34-4

N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide

Cat. No. B5717975
CAS RN: 300717-34-4
M. Wt: 294.4 g/mol
InChI Key: DGMUUFORPOSBNE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide, also known as MTB, is a compound that has been extensively studied for its potential use in scientific research. MTB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in various fields.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of synaptic transmission. In addition, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may have potential as a treatment for various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it has been extensively studied and characterized, making it a reliable and well-understood compound. In addition, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide is that it may have off-target effects and interact with other proteins and pathways, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide. One area of interest is the development of new compounds based on the N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide scaffold, which may have improved efficacy and specificity compared to the parent compound. Another area of interest is the investigation of the role of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide in various biological processes, such as inflammation, oxidative stress, and cell differentiation. Finally, the potential use of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide as a therapeutic agent in various disease states, such as cancer and neurological disorders, is an area of active research.

Synthesis Methods

N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminomethyl-5-methylthiazole with 4-biphenylcarboxylic acid chloride in the presence of a base. Other methods involve the use of different reagents and conditions, but the overall goal is to produce a pure and stable form of N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide that can be used for scientific research.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In neuroscience, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been shown to have an effect on synaptic transmission and neuronal excitability, suggesting that it may have potential as a treatment for neurological disorders. In drug discovery, N-(5-methyl-1,3-thiazol-2-yl)-4-biphenylcarboxamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-11-18-17(21-12)19-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMUUFORPOSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214086
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide

CAS RN

300717-34-4
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300717-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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